

A Cross-Species Comparative Analysis of C-Peptide: Structure, Function, and Experimental Evaluation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Tyr0)-C-Peptide (dog)

Cat. No.: B597491

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Introduction

For many years, proinsulin C-peptide was considered a biologically inert byproduct of insulin synthesis. However, a growing body of evidence has established it as a bioactive peptide with its own physiological functions, particularly in the context of diabetes and its complications.[1] C-peptide replacement therapy in type 1 diabetes has been shown to ameliorate nerve and kidney dysfunction.[2] This guide provides a cross-species analysis of C-peptide, comparing its structure and function in various animal models and humans. We present quantitative data, detailed experimental protocols for assessing its activity, and visual representations of its signaling pathways to aid researchers in this evolving field.

I. Cross-Species Comparison of C-Peptide Structure and Bioactivity

The primary structure of C-peptide varies considerably across species, more so than the highly conserved insulin molecule.[3] Despite this variability, key structural motifs and biological activities are retained, suggesting evolutionary pressure to maintain certain functions.

Amino Acid Sequence Alignment and Homology

To illustrate the degree of conservation and divergence, the amino acid sequences of C-peptide from human, rat (I and II), mouse (I and II), pig, and dog were aligned. The resulting percent identity matrix highlights the similarities and differences.

Note: The following percent identity matrix was calculated based on publicly available C-peptide sequences.

Species	Human	Rat I	Rat II	Mouse I	Mouse II	Pig	Dog
Human	100%	68%	65%	61%	61%	84%	81%
Rat I	68%	100%	90%	84%	81%	65%	61%
Rat II	65%	90%	100%	77%	84%	61%	58%
Mouse I	61%	84%	77%	100%	87%	58%	55%
Mouse II	61%	81%	84%	87%	100%	58%	55%
Pig	84%	65%	61%	58%	58%	100%	77%
Dog	81%	61%	58%	55%	55%	77%	100%

Quantitative Comparison of Bioactivity

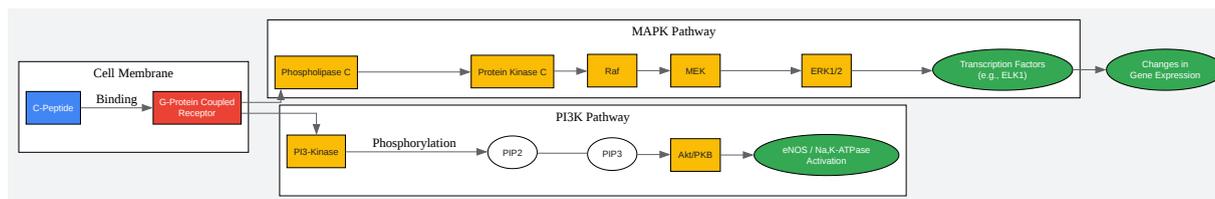
The biological activity of C-peptide can be quantified by measuring its binding affinity to its putative receptor and its potency in stimulating downstream signaling events. The following table summarizes key quantitative data from studies in different species.

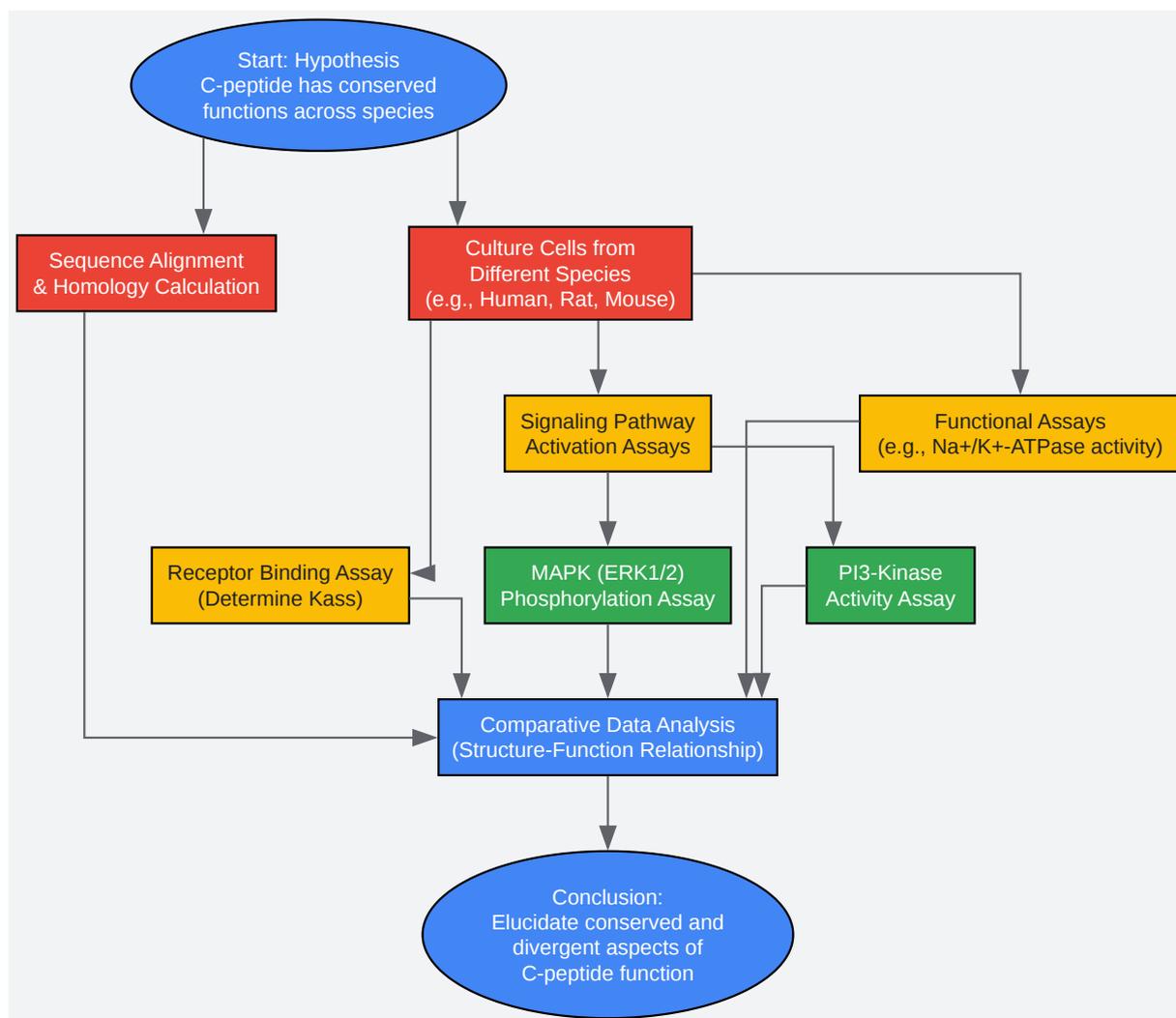
Parameter	Human	Rat	Mouse	Pig	Dog
**Receptor					
Binding Affinity (K _{ass} , M ⁻¹) **	3.3 x 10 ⁹	Not Reported	Not Reported	Not Reported	Not Reported
EC ₅₀ for Na ⁺ /K ⁺ -ATPase Stimulation	~5 nM	10 ⁻¹¹ - 10 ⁻⁸ M (in the presence of neuropeptide Y)	Not Reported	Not Reported	Not Reported

Data for receptor binding affinity and EC₅₀ in species other than human and rat are not readily available in the current literature, highlighting an area for future research.

II. C-Peptide Signaling Pathways

C-peptide exerts its effects by binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR) on the cell surface. This binding initiates a cascade of intracellular signaling events that vary depending on the cell type. The two primary pathways activated by C-peptide are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K) pathways.





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